4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide
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Overview
Description
4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide is a complex organic compound with a molecular formula of C18H15BrN4O3S. This compound is characterized by the presence of a bromine atom, a sulfonamide group, and a pyrimidine ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Utilized in Suzuki–Miyaura coupling.
Oxidizing Agents: Employed in oxidation reactions.
Reducing Agents: Used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The pyrimidine ring may also play a role in binding to nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
- 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 2-(4-bromo-2-chlorophenoxy)-N-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamothioyl)acetamide
Uniqueness
4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C17H15BrN4O4S2 |
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Molecular Weight |
483.4 g/mol |
IUPAC Name |
4-[(4-bromophenyl)sulfonylamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H15BrN4O4S2/c1-12-10-11-19-17(20-12)22-28(25,26)16-8-4-14(5-9-16)21-27(23,24)15-6-2-13(18)3-7-15/h2-11,21H,1H3,(H,19,20,22) |
InChI Key |
KLXCJEILMRNZRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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